molecular formula C9H12FNO B1350519 2-Fluoro-4-isopropoxyaniline CAS No. 154080-04-3

2-Fluoro-4-isopropoxyaniline

Cat. No. B1350519
M. Wt: 169.2 g/mol
InChI Key: BUPRTGYJYJWLSK-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxyaniline is a chemical compound with the linear formula C9H12FNO . It is a versatile compound that is used as a reagent, catalyst, and building block in organic synthesis.


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-isopropoxyaniline is characterized by the presence of a fluorine atom (F), an isopropoxy group (OC3H7), and an amino group (NH2) attached to a benzene ring . The molecular weight of this compound is 169.2 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-4-isopropoxyaniline are not available, it is known to be used as a reagent in various chemical reactions.


Physical And Chemical Properties Analysis

2-Fluoro-4-isopropoxyaniline is a white crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 169.2 g/mol .

Scientific Research Applications

  • Synthesis of Fluorinated Proline Derivatives :

    • A study focused on the practical synthesis of 4-fluoroprolines, a group of nonnatural amino acids useful in chemical biology, starting with 4-hydroxyproline and using a fluoride salt to install the fluoro group. This demonstrates the utility of fluorinated compounds in synthesizing amino acid derivatives (Chorghade et al., 2008).
  • Environmental Toxicity Studies :

    • An environmental toxicity study using high-resolution nuclear magnetic resonance (NMR) spectroscopy examined the effects of different xenobiotics, including 2-fluoro-4-methylaniline, on earthworms. This research highlights the potential environmental impact of fluorinated anilines (Bundy et al., 2002).
  • Medical Imaging Research :

    • Research into the use of fluorinated proline derivatives in Positron-Emission-Tomography (PET) imaging explored their application in studying diseases associated with altered collagen synthesis, demonstrating the potential medical imaging applications of fluorinated compounds (Geisler et al., 2014).
  • Biochemistry and Drug Development :

    • A study on the synthesis and conformational analysis of 3-fluoro-4-hydroxyprolines, including their binding to the von Hippel–Lindau (VHL) E3 ligase for targeted protein degradation, illustrates the role of fluorinated compounds in biochemistry and drug development (Testa et al., 2018).
  • Metabolism Studies :

    • A study on the metabolism of 2-fluoro-4-methylaniline by rat liver microsomes provided insights into the metabolic pathways and potential toxicology of fluorinated anilines (Boeren et al., 1992).
  • Synthesis of Radiotracers for PET :

    • Research on the synthesis of cis- and trans-4-[18F]fluoro-l-proline as radiotracers for PET investigation of dis
    ordered matrix protein synthesis showed the applicability of fluorinated compounds in the development of diagnostic tools .
  • Bioactivation Studies :

    • A study on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, investigated the formation of reactive benzoquinoneimines, shedding light on the biochemical transformations and potential hazards of fluorinated anilines (Rietjens & Vervoort, 1991).
  • Photoprobes in Biochemistry :

    • Research on the photosubstitutions of 2-fluoro-4-nitroanisole with various amines explored the potential of fluorinated phenyl ethers as biochemical photoprobes, highlighting the role of fluorinated compounds in biochemical research (Pleixats et al., 1989).
  • Synthesis of Medical Intermediates :

    • A study focused on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of medical compounds, demonstrates the industrial relevance of fluorinated anilines in the synthesis of pharmaceuticals (Qiu et al., 2009).
  • Analytical Chemistry Applications :

    • Research on the use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids, including proline and hydroxyproline, in high-performance liquid chromatography, underlines the use of fluorinated compounds in analytical chemistry (Watanabe & Imai, 1981).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-fluoro-4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPRTGYJYJWLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283210
Record name 2-Fluoro-4-(1-methylethoxy)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-isopropoxyaniline

CAS RN

154080-04-3
Record name 2-Fluoro-4-(1-methylethoxy)benzenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-(1-methylethoxy)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-isopropoxyaniline
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Synthesis routes and methods

Procedure details

A stirred flask containing 350 mL of acetic acid was heated to 80°-85° C. under a nitrogen atmosphere. To this flask was added 39.10 g (0.700 mole) of powdered iron, and this mixture was stirred for one hour. A solution of 4-isopropoxy-2-fluoronitrobenzene in 250 mL was added to the mixture dropwise. Upon completion of addition, the reaction mixture was heated at 80°-85° C. for one hour. After being cooled below 40° C., the mixture was filtered, and the solvent was evaporated under reduced pressure, leaving a residue. This residue was dissolved in a mixture of water and diethyl ether. The organic layer was separated and was washed in succession with saturated aqueous solutions of sodium bicarbonate and sodium chloride. It was then dried over anhydrous magnesium sulfate, filtered through a short column of silica gel, and the solvent was evaporated under reduced pressure, leaving an impure residue which contained significant amounts of acetamide in addition to the desired product. This residue was suspended in 500 mL of 2N hydrochloric acid for one hour. The hydrochloric acid mixture was then extracted with diethyl ether, and the two phases were separated. Aqueous sodium hydroxide solution was added to the aqueous hydrochloride solution until it was basic. This basic solution was extracted with diethyl ether, and the extract was dried over anhydrous magnesium sulfate and filtered. After evaporation of the solvent under reduced pressure, the residue was recrystallized from diethyl ether/petroleum ether to yield 16.90 g of 4-isopropoxy-2-fluoroaniline as an oil which darkened on standing. The NMR spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yoshida, T Inokuma, K Takasu, Y Takemoto - Molecules, 2010 - mdpi.com
… group gave the same product with a slightly enhanced enantioselectivity, while a similar result was obtained with more bulky catalyst 1h bearing a 2-fluoro-4-isopropoxyaniline group (…
Number of citations: 29 www.mdpi.com

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